5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core with fluorinated aryl substituents. Its structure combines a 1,2,3-triazole ring fused to a pyrrolidine-dione system, which is further substituted with electron-withdrawing fluorine atoms and a methyl group. Such structural motifs are associated with enhanced metabolic stability and bioavailability in medicinal chemistry contexts .
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c1-9-5-6-11(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(18)7-12/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLUQPKCOQJLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorinated phenyl precursors, followed by cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the pyrrolo[3,4-d][1,2,3]triazole core play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Comparison of Core Structures and Activities
Role of Substituents
- Fluorine Atoms : The 3-fluorophenyl and 3-fluoro-4-methylphenyl groups in the target compound likely enhance lipophilicity and receptor binding, as seen in chromene-triazole derivatives where fluorine improves activity by 10–100-fold .
- Methyl Group : The 4-methyl substituent may reduce metabolic degradation, a feature observed in pyrazolo[3,4-c]pyrimidine analogs (), where alkyl groups prolong half-life .
- Triazole vs. Other Azoles : Replacement of 1,2,3-triazole with 1,2,4-triazole in chromene derivatives reduces activity (IC50 increases to 32.4–596.6 μM), underscoring the critical role of the 1,2,3-triazole in the target compound .
Biological Activity
The compound 5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo-triazole core with fluorinated phenyl substituents. Its molecular formula is and it has a molecular weight of 460.44 g/mol.
Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP activity, the compound may enhance the efficacy of chemotherapeutic agents in cancer treatment.
Antitumor Activity
In preclinical studies, the compound demonstrated potent antitumor effects in various cancer cell lines. For instance:
- Cell Lines Tested : MX-1 (BRCA1 mutant) and Capan-1 (BRCA2 mutant).
- EC50 Values : The compound showed an EC50 of 0.3 nM against MX-1 cells and 5 nM against Capan-1 cells .
Data Table: Biological Activity Summary
| Biological Activity | Target | Effect | EC50 (nM) |
|---|---|---|---|
| PARP Inhibition | PARP1/2 | Inhibition of enzyme activity | 1.2 (PARP1), 0.87 (PARP2) |
| Antitumor Activity | MX-1 Cell Line | Inhibits cell proliferation | 0.3 |
| Antitumor Activity | Capan-1 Cell Line | Inhibits cell proliferation | 5 |
Case Study 1: Efficacy in BRCA Mutant Models
In a study involving xenograft models of breast cancer with BRCA mutations, the compound was administered orally and resulted in significant tumor regression. The study highlighted its potential as a single-agent therapy or in combination with traditional chemotherapy drugs like temozolomide and cisplatin .
Case Study 2: Pharmacokinetics and Safety Profile
The pharmacokinetic profile of the compound was assessed in vivo, showing favorable absorption and distribution characteristics. It was well-tolerated at therapeutic doses without significant adverse effects reported during the initial phases of clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
